molecular formula C₆H₂ClN₃O₃ B127121 4-Chloro-7-nitrobenzofurazan CAS No. 10199-89-0

4-Chloro-7-nitrobenzofurazan

Cat. No.: B127121
CAS No.: 10199-89-0
M. Wt: 199.55 g/mol
InChI Key: IGHBXJSNZCFXNK-UHFFFAOYSA-N
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Description

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a heterocyclic aromatic compound featuring a fused benzofurazan core substituted with a nitro group at the 7-position and a reactive chlorine atom at the 4-position. This structure confers strong electron-withdrawing properties, making NBD-Cl a versatile electrophile in nucleophilic aromatic substitution (SNAr) reactions . It is widely employed as a chromogenic and fluorogenic derivatizing agent due to its ability to react with nucleophiles such as amines, thiols, and hydroxyl groups, forming stable fluorescent adducts detectable at excitation/emission wavelengths of ~340/455 nm . Applications span analytical chemistry (e.g., HPLC pre-column derivatization for amino acids, antidepressants, and antioxidants ), biochemistry (enzyme inhibition studies ), and materials science (organic electronics ).

Preparation Methods

Synthetic Routes and Reaction Mechanisms

Nucleophilic Aromatic Substitution (SNAr)

NBD-Cl is synthesized via nucleophilic aromatic substitution (SNAr), leveraging the electron-deficient benzofurazan core. The chloro group at position 4 and nitro group at position 7 activate the ring for displacement reactions. Key steps include:

  • Precursor Activation : 4-Chlorobenzofurazan undergoes nitration using a mixed acid system (HNO₃/H₂SO₄) to introduce the nitro group at position 7 .

  • Chlorination : Alternatively, nitration precedes chlorination, where chlorinating agents (e.g., PCl₅ or SOCl₂) target position 4 of 7-nitrobenzofurazan .

Reaction Conditions :

  • Temperature: 80–100°C for nitration; 40–60°C for chlorination.

  • Solvents: Concentrated sulfuric acid (nitration), anhydrous dichloromethane (chlorination) .

Crown Ether-Mediated Synthesis

Crown ethers (e.g., 18-crown-6) enhance reaction efficiency by stabilizing phenoxide intermediates during derivatization. This method is pivotal for synthesizing NBD-Cl analogs but requires precise stoichiometry :

  • Procedure : this compound reacts with sodium/potassium phenoxides in acetonitrile or methanol, with crown ethers facilitating phase transfer .

  • Yield : 53–80%, depending on substituent steric effects .

Purification and Isolation

Recrystallization

Crude NBD-Cl is purified via recrystallization from aqueous ethanol (1:1 v/v), yielding pale yellow needles :

  • Steps :

    • Dissolve crude product in hot ethanol.

    • Add deionized water dropwise until cloudiness appears.

    • Cool to 4°C for 12 hours; collect crystals via filtration .

  • Purity : >98% (HPLC), with residual solvents <0.1% .

Sublimation

High-purity NBD-Cl is obtained via vacuum sublimation:

  • Conditions : 0.1–0.5 mmHg, 90–100°C .

  • Output : Crystalline powder with melting point 97–99°C .

Analytical Characterization

Spectroscopic Data

  • UV-Vis : λₘₐₓ = 343 nm (ε = 6,200 M⁻¹cm⁻¹) in methanol .

  • Fluorescence : λₑₓ/λₑₘ = 470/540 nm (quantum yield Φ = 0.45) .

  • ¹H NMR (DMSO-d₆): δ 8.65 (d, J = 8.4 Hz, 1H), 8.23 (s, 1H), 7.98 (d, J = 8.4 Hz, 1H) .

Physicochemical Properties

PropertyValueSource
Molecular Weight199.55 g/mol
Density2.0589 (estimate)
SolubilityMethanol, DMSO, chloroform
pKa-5.65 ± 0.50 (predicted)

Industrial-Scale Production

Chlorosulfonation Protocol (Patent EP0115328B1)

A wastewater-free process optimizes ecological and economic efficiency :

  • Chlorosulfonation : Chlorobenzene reacts with chlorosulfonic acid (3:1 molar ratio) at 50–70°C.

  • Quenching : Hydrolyze excess reagent with ice water; isolate 4-chlorobenzenesulfochloride.

  • Cyclization : React with ammonia or amines to form sulfonamides, followed by benzofurazan ring closure .

Key Metrics :

  • Yield: 85–90% (crude), 75% after purification .

  • Byproducts: <5% 4,4'-dichlorodiphenyl sulfone .

Applications in Derivatization

Amine and Amino Acid Labeling

NBD-Cl reacts with primary/secondary amines to form fluorescent adducts, enabling HPLC and spectrofluorimetric detection :

  • Conditions : pH 8.5–9.0 (borate buffer), 70°C for 30 minutes .

  • Detection Limits : 0.29 ng/mL (spectrofluorimetry) .

Protein Sulfhydryl Group Modification

NBD-Cl labels cysteine residues in proteins, facilitating structural studies:

  • Procedure : Incubate protein with 10 mM NBD-Cl in PBS (pH 7.4) for 1 hour .

  • Quenching : Add β-mercaptoethanol to terminate reactions .

Chemical Reactions Analysis

Thiol-Specific Reactions and Complex Formation

NBD-Cl demonstrates unique multi-stage reactivity with thiol-containing compounds:

  • Primary substitution : Forms 4-thio derivatives through nucleophilic aromatic substitution at pH >5

  • Secondary products :

    • P1 : Meisenheimer-type reversible complex detected via spectroscopic shifts (λ_max 420 nm)

    • P2 : Stable colored product generated through thiol-mediated rearrangement of P1, exhibiting λ_max 520 nm

Biological impact :

  • Irreversibly inactivates E. coli RNA polymerase at 0.5 mM concentration (95% activity loss in 30 min)

  • Forms covalent adducts with bovine serum albumin (BSA), modifying cysteine residues (1:1 stoichiometry)

Amine Reactions and Fluorescent Derivatives

Reactions with amines produce stable fluorescent conjugates:

Amine TypeProduct CharacteristicsFluorescence Properties
Benzo-18-crown-6-amine Hydrophobic crown ether conjugateλ_em 525 nm (Φ = 0.42 in CHCl₃)
4-Amino-TEMPO Spin-labeled derivativeEPR-active, λ_em 518 nm
α-Picolylamine Water-soluble complexpH-sensitive emission (Δλ=15 nm)

Reaction conditions typically involve:

  • Ethanol/water (1:1) solvent system

  • 12 hr reflux at 60°C

  • 75-92% isolated yields

Chemoselective Peptide Conjugation

Recent advancements enable cysteine-specific modifications under mild conditions:

Key developments :

  • Molecular sieve-catalyzed S-alkylation at room temperature

  • Complete chemoselectivity for cysteine over competing nucleophiles:

    • Lysine (0% N-alkylation observed)

    • Tryptophan/Histidine (no detectable side reactions)

Performance comparison :

Benzofurazan DerivativeReaction Yield (%)Fluorescence λ_em (nm)
5-Bromo 80515 ± 3
4-Chloro-7-sulfo 85520 ± 2

Mechanistic studies confirm an S_NAr pathway for halogen replacement, with reactivity order Br > Cl in 5-position derivatives, contrasting with the Cl > F preference in 4-substituted analogs . This dichotomy arises from differential electronic effects of substituents on the furazan ring's activation state.

These reactions establish NBD-Cl as a versatile tool for biochemical labeling, enzyme activity modulation, and fluorescent probe synthesis. The compound's dual functionality (electrophilic chlorine + nitro group fluorescence) enables real-time reaction monitoring through characteristic spectral shifts from 470 nm (parent compound) to 520-590 nm range in conjugates .

Scientific Research Applications

Derivatization Reagent in Chromatography

4-Chloro-7-nitrobenzofurazan is widely used as a derivatization agent in high-performance liquid chromatography (HPLC). It enhances the detection of amines and other nucleophiles by forming fluorescent derivatives that can be easily quantified.

Case Study: Fluvoxamine Analysis

A study demonstrated the efficacy of this compound as a pre-column derivatization agent for fluvoxamine analysis in human serum. This method provided rapid and sensitive quantification, showcasing the compound's utility in pharmacokinetic studies .

Study Application Method Findings
Fluvoxamine AnalysisPre-column derivatizationHPLCSensitive detection in human serum samples
Topiramate AnalysisPre-column fluorescence derivatizationHPLCHigh sensitivity for antiepileptic drug quantification

Spectrofluorimetric Detection

The compound has been employed in spectrofluorimetric methods to detect synthetic phenolic antioxidants, highlighting its role in environmental and food safety analyses .

Labeling Biomolecules

This compound is extensively used for labeling proteins and peptides due to its high reactivity with thiol groups. This application is particularly relevant in biological research where tracking biomolecular interactions is essential.

Case Study: Peptide Labeling

Research indicates that this compound can label peptides effectively, facilitating studies on protein interactions and dynamics . The introduction of benzofurazan moieties into peptide structures has shown promise in medicinal chemistry.

Study Application Outcome
Peptide LabelingFluorescent taggingEnhanced tracking of protein interactions

Detection of Contaminants

The compound has been utilized for the detection of environmental pollutants, including pesticides. Its ability to form stable derivatives allows for sensitive detection methods that are crucial for monitoring environmental health.

Case Study: Pesticide Analysis

A study reported the successful application of this compound in analyzing pesticide residues in water samples, demonstrating its effectiveness in environmental monitoring .

Summary of Applications

This compound serves multiple critical roles across various fields:

  • Analytical Chemistry : As a derivatization agent improving detection limits in HPLC.
  • Biochemistry : For labeling biomolecules, aiding in protein interaction studies.
  • Environmental Science : In detecting pollutants and ensuring safety standards.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Below is a detailed comparison of NBD-Cl with analogous benzofurazan derivatives and other electrophilic reagents, highlighting structural features, reactivity, and applications.

7-Chloro-4,6-dinitrobenzofuroxan (Cl-DNBF)

  • Structural Difference : Cl-DNBF contains an additional nitro group at the 6-position and a furoxan ring (oxygen-nitrogen-oxygen triad) instead of the furazan ring in NBD-Cl.
  • Reactivity : Cl-DNBF exhibits higher electrophilicity (Mayr’s electrophilicity parameter $ E{\text{Mayr}} = -6.11 $) compared to NBD-Cl ($ E{\text{Mayr}} = -6.11 $), attributed to the electron-withdrawing nitro group enhancing the activation of the chlorine atom for SNAr reactions .
  • Applications : Primarily used in mechanistic studies of SNAr reactions due to its rapid kinetics, whereas NBD-Cl is favored for bioanalytical derivatization owing to its balanced reactivity and fluorescence properties .

N-Methyl-4-hydrazino-7-nitrobenzofurazan (MNBDH)

  • Structural Difference: MNBDH replaces the chlorine atom of NBD-Cl with a hydrazino group (-NH-NH$_2$) and a methyl substituent.
  • Reactivity: Acts as a fluorogenic substrate for peroxidase-like DNAzymes, undergoing oxidation to yield a fluorescent product.
  • Applications : Used in biosensing for hydrogen peroxide detection, contrasting with NBD-Cl’s role in pre-analytic sample preparation .

4-Chloro-7-nitrobenzofurazan Derivatives with Amines

  • Examples: NBD-Cl derivatives synthesized with furfurylamine, adamantylamine, or aminohippuric acid ().
  • Reactivity : These derivatives retain fluorescence but exhibit altered Stokes shifts and quantum yields depending on the substituent. For instance, adamantylamine derivatives show enhanced hydrophobicity, enabling membrane permeability studies .
  • Applications: Used in comparative studies of biological activity (e.g., antimicrobial properties), whereas NBD-Cl itself is non-fluorescent until derivatization .

NBD-Phosphatidylethanolamine (NBD-PE)

  • Structural Difference: NBD-PE incorporates NBD-Cl via alkylation of phosphatidylethanolamine’s amino group.
  • Reactivity : Fluorescence is quenched in aqueous environments but restored upon integration into lipid bilayers, a property exploited in membrane dynamics research. This contrasts with NBD-Cl’s direct fluorescence upon reaction with small molecules .
  • Applications : Specialized for lipid bilayer imaging, unlike NBD-Cl’s broader use in small-molecule detection .

Comparison with Non-Benzofurazan Electrophiles

  • Example : N-Ethylmaleimide (NEM) and This compound (NBD-Cl).
  • Applications : NBD-Cl is preferred for fluorescent labeling in live-cell imaging, while NEM is used for irreversible thiol blocking in proteomics .

Data Tables

Table 1. Comparison of Electrophilic Reagents

Compound Electrophilicity ($ E_{\text{Mayr}} $) Key Functional Groups Primary Applications
NBD-Cl -6.11 -Cl, -NO$_2$ Fluorescent derivatization, enzyme inhibition
Cl-DNBF -6.11 -Cl, -NO$_2$, furoxan Mechanistic SNAr studies
MNBDH N/A -NH-NH$2$, -NO$2$ Peroxidase activity biosensing
NEM N/A Maleimide Thiol blocking in proteomics

Table 2. Fluorescence Properties of NBD-Cl and Derivatives

Compound λ${\text{ex}}$/λ${\text{em}}$ (nm) Quantum Yield Applications
NBD-Cl (free) 340/455 Low Non-fluorescent until derivatization
NBD-amino acid adducts 340–480/450–530 0.1–0.3 HPLC detection of amino acids
NBD-BHA/PG adducts 470/540 0.25 Food antioxidant analysis

Key Research Findings

  • Enzyme Inhibition : NBD-Cl selectively modifies tyrosine residues in mitochondrial ATPase, irreversibly inhibiting activity ($ k_{\text{inact}} = 0.12 \, \text{min}^{-1} $) until rescued by thiol reagents .
  • Analytical Sensitivity : NBD-Cl derivatization enables detection of gabapentin in serum at 0.1 ng/mL, outperforming UV-based methods by 100-fold .
  • Electrophilicity vs. Utility : Despite Cl-DNBF’s higher electrophilicity, NBD-Cl remains preferred in bioanalytics due to its optimal balance of reactivity and fluorescence stability .

Biological Activity

4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a compound that has garnered significant interest due to its diverse biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and applications, supported by relevant data tables and case studies.

NBD-Cl is a fluorescent derivative of benzofurazan, characterized by its strong fluorescence properties, which make it useful as a labeling agent in various biochemical assays. The compound undergoes nucleophilic substitution reactions, particularly with thiols, which are prevalent in biological systems. This reactivity allows NBD-Cl to form stable conjugates with proteins containing cysteine residues, enabling the study of protein interactions and dynamics in live cells .

PropertyValue
Molecular FormulaC7_7H4_4ClN3_3O2_2
Molecular Weight201.67 g/mol
Melting Point135-137 °C
SolubilitySoluble in DMSO
Fluorescence Emission520 nm (excitation at 380 nm)

Biological Activities

  • Antileukemic Activity : NBD-Cl has demonstrated antileukemic properties in various studies. It has been reported to inhibit the growth of leukemia cells through mechanisms that involve the induction of apoptosis and cell cycle arrest .
  • Inhibition of Enzymes : The compound acts as an inhibitor for several enzymes, including pyridine nucleotide transhydrogenase in Escherichia coli, which is crucial for cellular energy metabolism . This inhibition can lead to significant metabolic disruptions in bacterial cells.
  • Fluorescent Labeling : NBD-Cl is extensively used for labeling amines in biological samples due to its high sensitivity and selectivity. It forms fluorescent derivatives that can be detected using spectrophotometric methods, facilitating the quantification of amine-containing compounds in various biological matrices .

Case Studies

  • Case Study 1: Antileukemic Effects : A study investigated the effects of NBD-Cl on human leukemia cell lines. Results indicated that treatment with NBD-Cl led to a significant reduction in cell viability and increased apoptosis markers compared to untreated controls. The study concluded that NBD-Cl could be a potential candidate for further development as an antileukemic agent .
  • Case Study 2: Enzyme Inhibition : Research focusing on the inhibition of pyridine nucleotide transhydrogenase revealed that NBD-Cl effectively inhibited enzyme activity, leading to altered metabolic profiles in treated E. coli cells. This finding highlights the potential use of NBD-Cl as a tool for studying metabolic pathways in bacteria .

Applications in Research

  • Biochemical Assays : Due to its fluorescent properties, NBD-Cl is widely used in biochemical assays for detecting thiols and other nucleophiles in biological samples.
  • Drug Development : The compound's ability to inhibit specific enzymes makes it a valuable lead compound for developing new therapeutic agents targeting metabolic diseases and cancers.
  • Environmental Monitoring : NBD-Cl has been employed as a reagent for detecting amines in environmental samples, showcasing its versatility beyond biological applications .

Q & A

Basic Research Questions

Q. What is the mechanism of NBD-Cl in detecting functional groups (-OH, -NH2, -SH) in spectrofluorimetric assays?

NBD-Cl reacts with nucleophilic groups to form fluorescent adducts. For example, in borate buffer (pH 9.0), it derivatizes amines or thiols, producing yellow fluorophores measurable at excitation/emission wavelengths (e.g., 470/535 nm). The reaction involves nucleophilic substitution at the chloro position, forming stable derivatives .

Q. What are the standard protocols for pre-column derivatization using NBD-Cl in HPLC analysis?

  • Step 1: Extract the target analyte (e.g., fluoroquinolones, topiramate) from biological matrices (e.g., serum) via liquid-liquid extraction.
  • Step 2: React with NBD-Cl (1.0 mL optimal concentration) in borate buffer (pH 7.6–9.0) at 60–75°C for 30–45 minutes .
  • Step 3: Dilute with ethanol or mobile phase and inject into HPLC. Detection limits as low as 0.29 ng mL⁻¹ are achievable .

Q. How do pH and temperature affect NBD-Cl derivatization efficiency?

  • pH: Optimal derivatization occurs at pH 8.5–9.0 (borate buffer), balancing nucleophilicity of target groups and reagent stability. Lower pH reduces reaction rates .
  • Temperature: Heating at 60–75°C for 30–45 minutes maximizes fluorescence intensity. Higher temperatures risk degradation .

Advanced Research Questions

Q. How can cross-reactivity of NBD-Cl with non-target nucleophiles in complex matrices be mitigated?

  • Use selective extraction methods (e.g., solid-phase extraction) to isolate analytes.
  • Optimize reaction time and temperature to favor target group reactivity (e.g., -NH2 over -OH).
  • Validate specificity via blank matrix tests and interference studies with common adjuvants (e.g., excipients, plasma proteins) .

Q. What experimental strategies resolve contradictions in recovery rates across NBD-Cl-based assays?

  • Statistical validation: Compare intra-/inter-day precision (RSD < 2%) and accuracy (recovery 97–101%) using spiked samples .
  • Method calibration: Employ internal standards (e.g., fluoxetine) to normalize matrix effects .
  • Cross-method validation: Validate against established techniques (e.g., LC-MS) to identify systematic biases .

Q. How does NBD-Cl’s electrophilic character influence its specificity in protein labeling?

NBD-Cl’s C-6 position exhibits high electrophilicity, enabling reactions with tyrosine residues (e.g., in mitochondrial ATPase). However, this may lead to nonspecific labeling. Strategies include:

  • pH control: Use pH 7–8 to favor tyrosine modification over cysteine.
  • Ligand protection: Pre-incubate proteins with substrates (e.g., ATP) to shield active sites .

Q. Methodological Optimization

Q. What computational tools validate NBD-Cl’s molecular interactions in DFT studies?

  • DFT calculations: Use Gaussian software with B3LYP/6-311+G(d,p) basis sets to model UV-Vis spectra and vibrational modes.
  • NBO analysis: Confirm charge transfer interactions between NBD-Cl and target molecules (e.g., amines) .

Q. How are fluorescence quenching or matrix effects addressed in plasma-based assays?

  • Sample pretreatment: Deproteinize plasma with acetonitrile or methanol to reduce quenching.
  • Derivatization in buffer: Use borate buffer (pH 8.5) to enhance reaction efficiency in plasma .

Properties

IUPAC Name

4-chloro-7-nitro-2,1,3-benzoxadiazole
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H2ClN3O3/c7-3-1-2-4(10(11)12)6-5(3)8-13-9-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHBXJSNZCFXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=C(C2=NON=C2C(=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O3
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DSSTOX Substance ID

DTXSID2064995
Record name 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-
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Molecular Weight

199.55 g/mol
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CAS No.

10199-89-0
Record name NBD-Cl
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Record name 4-Chloro-7-nitrobenzofurazan
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Record name 2,1,3-Benzoxadiazole, 4-chloro-7-nitro-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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